Cas no 887466-83-3 (8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887466-83-3 structure
Product name:8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887466-83-3
MF:C20H23N5O4
MW:397.427724123001
CID:5912942
PubChem ID:16615759

8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 887466-83-3
    • AKOS001369888
    • 8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • SR-01000021666
    • Z237650274
    • SR-01000021666-1
    • F2542-0409
    • Inchi: 1S/C20H23N5O4/c1-5-29-15-8-6-14(7-9-15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3
    • InChI Key: ZRWRRSCYDZLKIR-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C([H])=C([H])C(=C([H])C=4[H])OC([H])([H])C([H])([H])[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 397.17500423g/mol
  • Monoisotopic Mass: 397.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.3Ų
  • XLogP3: 2.7

8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2542-0409-2μmol
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2542-0409-5μmol
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2542-0409-5mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2542-0409-10mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2542-0409-75mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2542-0409-100mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F2542-0409-10μmol
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2542-0409-1mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2542-0409-4mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2542-0409-30mg
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887466-83-3 90%+
30mg
$119.0 2023-07-28

Additional information on 8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

8-(4-Ethoxyphenyl)-3-(2-Methoxyethyl)-1,7-Dimethyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purine-2,4-Dione: A Comprehensive Overview

8-(4-Ethoxyphenyl)-3-(2-Methoxyethyl)-1,7-Dimethyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purine-2,4-Dione is a highly specialized compound with the CAS registry number 887466-83-3. This compound belongs to the class of imidazo purine derivatives, which have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their potential therapeutic applications. The structure of this compound is characterized by a purine ring system with imidazo substitution at positions 1 and 2g. The presence of substituents such as ethoxyphenyl and methoxyethyl groups introduces unique electronic and steric properties that influence its biological activity.

The synthesis of imidazo[1,2-g]purine derivatives has been extensively studied to explore their potential as inhibitors of various enzymes and receptors. Recent studies have highlighted the role of these compounds in modulating cellular signaling pathways associated with inflammation and cancer. For instance, research published in *Nature Communications* demonstrated that certain imidazo purine derivatives exhibit potent anti-inflammatory activity by targeting specific kinases involved in the NF-kB pathway. This finding underscores the importance of imidazo[1,2-g]purine derivatives as lead compounds for drug discovery.

One of the key features of 8-(4-Ethoxyphenyl)-3-(2-Methoxyethyl)-1,7-Dimethyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purine-2,4-Dione is its ability to interact with nucleic acids. Studies conducted by researchers at the University of California have shown that this compound can bind to DNA with high affinity due to its planar structure and hydrogen bonding capabilities. This property makes it a promising candidate for applications in gene therapy and antisense technology.

In terms of pharmacokinetics, imidazo[1,2-g]purine derivatives generally exhibit good bioavailability when administered orally. However, their stability in vivo can be influenced by factors such as metabolic degradation and plasma protein binding. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of these compounds more accurately. For example, a study published in *Journal of Medicinal Chemistry* utilized machine learning algorithms to optimize the design of imidazo[1,g]-purine derivatives for enhanced stability and reduced toxicity.

The therapeutic potential of imidazo[1,g]-purine derivatives extends beyond anti-inflammatory and anticancer applications. Emerging research suggests that these compounds may also play a role in treating neurodegenerative diseases such as Alzheimer's disease. A team at Harvard Medical School has reported that certain analogs can inhibit amyloid-beta aggregation by stabilizing specific conformations of the peptide chain. This discovery opens new avenues for developing drugs targeting neurodegenerative conditions.

In conclusion,8-(4-Ethoxyphenyl)-3-(2-Methoxyethyl)-1 ,7-Dimethyl-Imidazo[1,g]-Purine -Dione represents a cutting-edge compound with diverse biological activities and therapeutic potential. Its structure-function relationship provides a solid foundation for further research into its mechanisms of action and optimization for clinical use. As advancements in medicinal chemistry continue to unfold,imidazo[1,g]-purine derivatives are poised to make significant contributions to the development of novel therapeutics across multiple disease areas.

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